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Introduction
SIS17 is a potent and selective small molecule inhibitor of histone deacetylase 11 (HDAC11),

the sole member of the class IV HDAC family.[1][2] Unlike pan-HDAC inhibitors, which target

multiple HDAC isoforms and can lead to broad biological effects and toxicity, SIS17 offers a

targeted approach to dissect the specific functions of HDAC11.[1] Recent research has

revealed that HDAC11 possesses robust defatty-acylation activity, a function that is over

10,000-fold more efficient than its deacetylase activity.[2][3] SIS17 specifically inhibits this

defatty-acylation function, with its primary known substrate being the mitochondrial enzyme

serine hydroxymethyltransferase 2 (SHMT2).[1][2][3] By modulating the acylation status of

SHMT2, SIS17 impacts critical biological pathways, including innate immune signaling. This

guide provides an in-depth overview of the biological pathways affected by SIS17, supported

by quantitative data, detailed experimental methodologies, and visual diagrams of the

underlying molecular interactions.

Data Presentation
Quantitative Analysis of SIS17 Activity
The inhibitory activity of SIS17 has been quantified through in vitro enzymatic assays and

cellular experiments. The following tables summarize the key quantitative data regarding the

potency and selectivity of SIS17.
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Table 1: In Vitro Inhibitory Activity of SIS17 against HDAC11

Substrate IC50 (μM)

Myristoyl-H3K9 peptide 0.83[1]

Myristoyl-SHMT2 peptide 0.27[1]

Table 2: Selectivity Profile of SIS17 against Other HDAC Isoforms

HDAC Isoform Inhibition at 100 μM

HDAC1 No significant inhibition

HDAC8 No significant inhibition

HDAC4 No significant inhibition

SIRT1 No significant inhibition

SIRT2 No significant inhibition

SIRT3 No significant inhibition

SIRT6 No significant inhibition

Data derived from Son et al., 2019.[1]

Table 3: Cellular Activity of SIS17 on SHMT2 Acylation in MCF7 Cells

SIS17 Concentration (μM)
Relative SHMT2 Fatty Acylation Level
(Fold Change)

12.5 Increased

25.0 Significantly Increased

50.0 Significantly Increased

Data derived from Son et al., 2019.[1]
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Core Signaling Pathway Affected by SIS17
The primary biological pathway modulated by SIS17 is the HDAC11-SHMT2-Type I Interferon

(IFN) signaling axis.

HDAC11-Mediated Defatty-Acylation of SHMT2: HDAC11 functions to remove fatty acyl groups

from lysine residues on substrate proteins.[2] A key substrate of HDAC11 is SHMT2, a

mitochondrial enzyme that also has a cytosolic isoform.[2][4]

Role of SHMT2 in Type I Interferon Signaling: The fatty-acylation status of cytosolic SHMT2 is

critical for its ability to regulate the stability of the Type I Interferon Alpha Receptor 1 (IFNAR1).

[2][3] Fatty-acylated SHMT2 interacts with the deubiquitinase USP2, which in turn

deubiquitinates IFNAR1, preventing its degradation and leading to its stabilization at the cell

surface.

Effect of SIS17 on the Pathway: By inhibiting the defatty-acylase activity of HDAC11, SIS17
leads to an accumulation of fatty-acylated SHMT2.[1] This enhanced pool of acylated SHMT2

promotes the deubiquitination and stabilization of IFNAR1, thereby increasing cellular

sensitivity to type I interferons and amplifying downstream interferon signaling.[2][3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/211706v1.full-text
https://www.biorxiv.org/content/10.1101/211706v1.full-text
https://www.researchgate.net/publication/331437283_HDAC11_regulates_type_I_interferon_signaling_through_defatty-acylation_of_SHMT2
https://www.biorxiv.org/content/10.1101/211706v1.full-text
https://pubmed.ncbi.nlm.nih.gov/30819897/
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://www.benchchem.com/product/b1146710?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6893910/
https://www.biorxiv.org/content/10.1101/211706v1.full-text
https://pubmed.ncbi.nlm.nih.gov/30819897/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell

SIS17

HDAC11

Inhibits

SHMT2 (Acylated)

Deacylates SHMT2 (Deacylated)

IFNAR1

Stabilizes

Ubiquitin

Ubiquitination

Type I Interferon
Signaling

Initiates

Proteasomal
Degradation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Assay

Cellular Assay

Recombinant
HDAC11

Incubate at 37°CMyristoylated
Peptide Substrate

SIS17

HPLC Analysis IC50 Determination

MCF7 Cells Alk14 Labeling SIS17 Treatment Cell Lysis Click Chemistry Streptavidin
Pulldown

Western Blot
(anti-SHMT2) Quantification

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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